molecular formula C9H13N3O2 B7809716 tert-Butyl pyrimidin-2-ylcarbamate

tert-Butyl pyrimidin-2-ylcarbamate

Cat. No.: B7809716
M. Wt: 195.22 g/mol
InChI Key: NAUXZQFUDGBSEZ-UHFFFAOYSA-N
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Description

tert-Butyl pyrimidin-2-ylcarbamate is a carbamate derivative featuring a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) group. These derivatives often serve as intermediates or protected amines in drug discovery, leveraging the Boc group’s stability under various reaction conditions .

Properties

IUPAC Name

tert-butyl N-pyrimidin-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-10-5-4-6-11-7/h4-6H,1-3H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUXZQFUDGBSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl pyrimidin-2-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including anti-inflammatory and antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of approximately 180.20 g/mol. The compound features a pyrimidine ring substituted with a tert-butyl group and a carbamate moiety, which contributes to its unique chemical reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access, which may lead to downstream effects on cellular pathways and physiological processes.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vivo studies have shown that compounds similar to this carbamate can reduce inflammation in models such as carrageenan-induced paw edema in rats. The percentage inhibition values ranged from 39% to 54% compared to the standard drug indomethacin .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. For instance, compounds derived from this class have demonstrated the ability to suppress tumor growth in various cancer cell lines. Specific IC50 values have been reported in related compounds, showing promising cytotoxicity against different cancer types .

1. Anti-Cancer Studies

A study conducted on derivatives of pyrimidine compounds indicated that certain modifications could enhance the antitumor activity of related structures. For example, when tested on MCF cell lines, one derivative exhibited an IC50 value of 25.72 µM, indicating significant potential for further development as an anticancer agent .

2. In Vivo Efficacy

In vivo experiments involving tumor-bearing mice showed that treatment with this compound derivatives resulted in reduced tumor growth rates compared to control groups. These findings support the idea that this compound could be developed into a therapeutic agent for cancer treatment.

Comparative Analysis of Related Compounds

The following table summarizes some structural analogs and their biological activities:

Compound NameMolecular FormulaNotable Activity
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamateC11H14N4O2C_{11}H_{14}N_{4}O_{2}Anti-inflammatory, Antitumor
4-(tert-butyl)pyrazoleC9H12N2C_9H_{12}N_2Primarily studied for anti-inflammatory properties
PyrazolopyrimidineC8H8N4C_8H_8N_4Used in medicinal chemistry

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl pyrimidin-2-ylcarbamate serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in developing new synthetic methodologies that can enhance the efficiency of chemical reactions.

Biology

This compound has been investigated for its potential as a biochemical probe in biological research. Its ability to form stable complexes with biological macromolecules makes it suitable for studying enzyme mechanisms and protein-ligand interactions. For instance, it can be used to explore the inhibition of specific enzymes that play critical roles in metabolic pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. It has shown promise as an inhibitor of certain enzymes or receptors, making it a candidate for drug development against various diseases. Notably, its structural features allow it to interact selectively with biological targets, which is essential for developing effective pharmaceuticals .

Industrial Applications

The compound finds applications in the industrial sector for producing specialty chemicals and materials. Its unique reactivity contributes to manufacturing polymers, coatings, and other advanced materials that require specific chemical properties.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor of calmodulin-dependent kinases (CaMKs). The compound demonstrated selective inhibition properties that could restore insulin sensitivity in vivo in mouse models of diet-induced obesity. This highlights its potential therapeutic application in metabolic disorders .

Case Study 2: Biofilm Modulation

Research on similar pyrimidine derivatives has shown their ability to modulate bacterial biofilm formation. Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that derivatives of this compound could be developed into anti-biofilm agents .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among tert-butyl pyrimidine carbamates include substituents on the pyrimidine ring and modifications to the carbamate group. Below is a comparative analysis of select analogs:

Compound Name Substituents on Pyrimidine Ring Carbamate Modification Molecular Formula Molecular Weight (g/mol) CAS Number
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-Fluoro, 4-hydroxy, 6-methyl Methyl group on carbamate C₁₁H₁₆FN₃O₃ 257.26 1799420-92-0
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate 4-Hydroxy, 5-methoxy (pyridine ring) None Not explicitly provided
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate 4-Bromothiophene, 1,4-dimethyl, 6-oxo None C₁₅H₂₀BrN₃O₃S 402.31 901781

Key Observations :

  • Bulkier Groups: The bromothiophene and tetrahydropyrimidinone ring in introduce steric hindrance, which may influence pharmacokinetics or reaction pathways.
  • Hydroxy/Methoxy Groups : These polar substituents (e.g., in and ) improve solubility but may reduce stability due to tautomerization or oxidation risks.

Physicochemical Properties

  • Solubility : Hydroxy and methoxy groups (e.g., ) enhance hydrophilicity, whereas bromothiophene () increases lipophilicity.
  • Molecular Weight : Ranges from 257.26 g/mol () to 402.31 g/mol (), impacting membrane permeability and bioavailability.

Reactivity and Stability

  • Stability of Boc Group : The tert-butyl carbamate is generally stable under basic conditions but cleaved under acidic conditions, making it ideal for amine protection .
  • Reactivity of Substituents :
    • Fluorine in may participate in hydrogen bonding or halogen interactions in drug-target binding.
    • The bromothiophene group in offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura).

Q & A

Q. What are the common synthetic routes for tert-butyl pyrimidin-2-ylcarbamate, and what key intermediates are involved?

The compound is typically synthesized via carbamate protection of pyrimidin-2-amine derivatives. A representative method involves reacting pyrimidin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For example, in a multi-step synthesis (EPO patent application), intermediates such as 2-chloro-5-iodopyrimidin-4-amine are functionalized with Boc groups under anhydrous conditions . Key intermediates include halogenated pyrimidines and Boc-protected amines, which require careful purification via column chromatography (silica gel, hexane/EtOAc) to avoid side reactions.

Q. What safety precautions are critical when handling this compound in the lab?

Based on Safety Data Sheets (SDS), researchers must use respiratory protection (e.g., N95 masks) and nitrile gloves to avoid inhalation or dermal exposure. The compound’s acute toxicity data (oral LD₅₀ > 2000 mg/kg in rats) suggest moderate hazard, but chronic exposure risks (e.g., potential carcinogenicity per IARC guidelines) necessitate fume hood use and strict environmental controls (e.g., secondary containment) . Spill management requires inert absorbents (vermiculite) and avoidance of aqueous solutions to prevent hydrolysis.

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Standard analytical methods include:

  • HPLC : Use a C18 column (methanol/water gradient) to assess purity (>95% by area normalization).
  • NMR : Key signals include the tert-butyl singlet at δ ~1.4 ppm (9H) and pyrimidine protons at δ ~8.3–8.5 ppm (2H, d, J = 5.0 Hz) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 224.2 (C₉H₁₃N₃O₂). Cross-validate with NIST spectral libraries .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for Boc-protected pyrimidines?

Discrepancies in splitting patterns may arise from rotational isomerism or solvent effects. For example, pyrimidine ring protons may exhibit unexpected coupling due to restricted rotation of the carbamate group. To resolve:

  • Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence of split peaks.
  • Compare with computational models (DFT simulations) of rotational barriers .
  • Use 2D NMR (COSY, HSQC) to assign coupling networks and confirm substituent positions.

Q. What strategies optimize reaction yields in Boc protection of sterically hindered pyrimidin-2-amines?

Low yields (<50%) in Boc protection often result from steric hindrance or competing side reactions (e.g., N-alkylation). Mitigation approaches include:

  • Solvent Optimization : Use DMF or THF to enhance solubility of bulky intermediates.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) to minimize decomposition .
  • In Situ Quenching : Add aqueous NaHCO₃ immediately post-reaction to neutralize excess Boc₂O.

Q. How do storage conditions impact the stability of this compound?

The compound is sensitive to moisture and heat. Accelerated stability studies suggest:

  • Degradation Pathways : Hydrolysis of the Boc group to pyrimidin-2-amine under acidic/humid conditions.
  • Optimal Storage : Desiccated at −20°C under argon, with stability >12 months. Monitor via periodic HPLC to detect amine formation (>5% degradation warrants repurification) .
  • Incompatible Materials : Avoid contact with strong acids/bases (e.g., TFA, NaOH) during storage.

Q. What methodologies address low regioselectivity in functionalizing this compound derivatives?

For electrophilic substitutions (e.g., iodination at C5 of pyrimidine), regioselectivity is controlled by:

  • Directing Groups : Introduce transient protecting groups (e.g., trimethylsilyl) to block undesired positions .
  • Metal Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings at C4/C6 positions .
  • Computational Screening : DFT calculations (e.g., Hirshfeld charges) predict reactive sites on the pyrimidine ring .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from:

  • Impurity Profiles : Residual amines (from Boc deprotection) can poison catalysts. Pre-purify via acid-base extraction.
  • Solvent Effects : DMF enhances Pd-mediated reactions but inhibits Cu-catalyzed pathways. Test solvent polarity (e.g., DMSO vs. toluene) .
  • Substrate Scope Limitations : Certain aryl halides (e.g., ortho-substituted) may require tailored ligands. Validate with control substrates.

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